3-(p-Tolyloxy)phthalonitrile

Catalog No.
S1774269
CAS No.
116965-13-0
M.F
C15H10N2O
M. Wt
234.258
Availability
In Stock
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3-(p-Tolyloxy)phthalonitrile

CAS Number

116965-13-0

Product Name

3-(p-Tolyloxy)phthalonitrile

IUPAC Name

3-(4-methylphenoxy)benzene-1,2-dicarbonitrile

Molecular Formula

C15H10N2O

Molecular Weight

234.258

InChI

InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3

InChI Key

XJERBWBJRZDWHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N

3-(p-Tolyloxy)phthalonitrile is an organic compound characterized by its unique structure, which includes a phthalonitrile core substituted with a p-tolyloxy group. The molecular formula is C15H10N2OC_{15}H_{10}N_2O, and it features two aromatic rings connected by a nitrile group. This compound is of interest due to its potential applications in various fields, including materials science and medicinal chemistry.

, particularly those involving nucleophilic substitutions and cyclization processes. The nitrile group is reactive and can undergo hydrolysis to form corresponding carboxylic acids. Additionally, this compound can be utilized in reactions to form phthalocyanine derivatives, which are important in dye and pigment applications

Several synthesis methods have been reported for 3-(p-Tolyloxy)phthalonitrile:

  • Nucleophilic Substitution: A common method involves the reaction of p-tolyl alcohol with phthalonitrile in the presence of a catalyst such as copper iodide. This reaction typically yields good yields of the desired product
    Of m-Aryloxy Phenols" class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1420-3049/28/6/2657" rel="nofollow noopener" target="_blank"> .
  • Cyclization Reactions: Another approach involves cyclization reactions where aryl halides react with resorcinol derivatives to form phenolic compounds, which can then be converted to phthalonitriles

    Several compounds share structural similarities with 3-(p-Tolyloxy)phthalonitrile. The following table highlights these compounds along with their unique features:

    Compound NameStructure TypeUnique Features
    4-(p-Tolyloxy)phthalonitrilePhthalonitrile derivativeDifferent substitution pattern on the aromatic ring
    3-(m-Tolyloxy)phthalonitrilePhthalonitrile derivativeContains m-tolyl group instead of p-tolyl
    3-HydroxyphenoxyphthalonitrileHydroxy-substituted phthalonitrileExhibits hydroxyl functionality enhancing reactivity

    These compounds differ primarily in their substituents on the aromatic rings, which can significantly influence their chemical reactivity and biological activity.

3-(p-Tolyloxy)phthalonitrile possesses the molecular formula C₁₅H₁₀N₂O with a molecular weight of 234.25-234.26 grams per mole [1] [4] [5]. The compound is systematically named as 3-(4-methylphenoxy)phthalonitrile according to International Union of Pure and Applied Chemistry nomenclature [1] [5] [8]. The Chemical Abstracts Service registry number for this compound is 116965-13-0 [1] [4] [5].

The structural representation of 3-(p-Tolyloxy)phthalonitrile can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N [8]. The International Chemical Identifier key for this compound is XJERBWBJRZDWHE-UHFFFAOYSA-N [1] [5] [8]. The molecular structure consists of a phthalonitrile core unit connected to a para-methylphenoxy substituent through an ether linkage [1] [5].

Atomic Arrangement and Molecular Geometry

The atomic arrangement of 3-(p-Tolyloxy)phthalonitrile features a benzene ring bearing two nitrile groups at adjacent positions, with an oxygen atom bridging to a para-methylated benzene ring [6] [7]. Crystallographic analysis reveals that the compound crystallizes in an orthorhombic crystal system with space group Pbca [6] [7]. The unit cell parameters are a = 25.514(3) Å, b = 14.6064(18) Å, and c = 6.6109(6) Å, with a total volume of 2463.7(5) ų [6] [7].

The crystal structure contains eight molecules per unit cell (Z = 8) with a calculated density of 1.263 Mg/m³ [6] [7]. The melting point of the compound has been determined to be 374 Kelvin [6] [7]. The molecular geometry around the oxygen atom exhibits good agreement with literature values for similar phenoxy-substituted phthalonitrile derivatives [6] [7].

Bond Characteristics and Lengths

Detailed crystallographic studies have provided precise measurements of bond lengths within the 3-(p-Tolyloxy)phthalonitrile structure [6] [7] [22] [23]. The carbon-nitrogen triple bond lengths in the nitrile groups measure 1.140(3) Å and 1.133(3) Å, which align with reported literature values for similar phthalonitrile derivatives [6] [7].

Bond TypeBond Length (Å)Reference
C≡N (nitrile 1)1.140(3) [6] [7]
C≡N (nitrile 2)1.133(3) [6] [7]
C-O (ether)1.349-1.464 [22] [23]
C-C (aromatic ring)1.39-1.44 [23] [26]
C-H (aromatic)1.076-1.091 [26]

The ether bridge exhibits carbon-oxygen bond lengths ranging from 1.349(4) Å to 1.464(5) Å, where the shorter distance corresponds to the connection with the phthalonitrile ring and the longer distance represents the bond to the tolyl group [22]. The aromatic carbon-carbon bond distances fall within the typical range of 1.39-1.44 Å for benzene rings [23] [26].

Dihedral Angle Analysis Between Aromatic Rings

The dihedral angle between the two aromatic ring planes in 3-(p-Tolyloxy)phthalonitrile has been precisely determined through crystallographic analysis [6] [7] [10]. The angle between the phthalonitrile ring and the para-tolyl ring measures 65.49(9)° [6] [7] [10]. This non-planar arrangement is attributed to steric interactions and electronic effects that prevent coplanarity of the aromatic systems [6] [7].

Angle TypeAngle (degrees)Reference
C-O-C (ether bridge)119.8(3) [22]
Dihedral angle (aromatic rings)65.49(9) [6] [7] [10]
C-C-C (aromatic ring)112-123 [26]
C-C-H (aromatic)112-121 [26]
C-C-O (ether connection)115-123 [26]

The ether bridge geometry shows a C-O-C bond angle of 119.8(3)°, which is consistent with sp² hybridization of the oxygen atom [22]. Comparative studies with related phenoxyphthalonitrile derivatives reveal similar dihedral angles ranging from 60.39(5)° to 72.03° [9] [16], indicating that this angular arrangement is characteristic of this class of compounds [9] [16].

Electronic Distribution and Theoretical Calculations

Density functional theory calculations have been employed to investigate the electronic properties of 3-(p-Tolyloxy)phthalonitrile and related compounds [12] [15] [20]. The frontier molecular orbitals analysis reveals important information about the electronic distribution within the molecule [15] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the chemical reactivity and optical properties of the compound [15] [20].

Theoretical calculations using B3LYP and other density functional theory methods have shown that the electronic density is predominantly localized on the phthalonitrile fragment, with significant contributions from the aromatic systems [15] [20]. The calculated bond lengths and angles demonstrate excellent agreement with experimental crystallographic data, validating the computational approach [23] [24].

Time-dependent density functional theory calculations have been used to predict optical transitions and electronic excitation energies for phthalonitrile derivatives [12] [15]. These computational studies reveal that the most significant electronic transitions involve charge transfer from the phenoxy donor group to the phthalonitrile acceptor moiety [12] [15].

Stereochemical Considerations

3-(p-Tolyloxy)phthalonitrile does not possess traditional chiral centers, but the molecule exhibits conformational flexibility due to rotation around the ether linkage [18] [20]. Computational studies on related phenoxyphthalonitrile derivatives have identified multiple conformers differing in the relative orientation of the aromatic rings [20].

The rotation barrier around the carbon-oxygen bond connecting the two aromatic systems has been calculated to be approximately 5-8 kilocalories per mole for similar compounds [18] [20]. This relatively low barrier allows for conformational interconversion at room temperature [18] [20].

Crystal packing analysis reveals extensive intermolecular π-π interactions between phthalonitrile moieties, which are stabilized by dipole-dipole interactions and partial face-to-face π-π overlapping [6] [7]. The toluene moieties arrange through face-to-face π-π stacking with intermolecular distances of 4.15-4.20 Å [6] [7].

XLogP3

3.3

Wikipedia

3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile

Dates

Last modified: 08-15-2023

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